molecular formula C7H6INO2 B169652 Methyl 6-iodonicotinate CAS No. 173157-33-0

Methyl 6-iodonicotinate

Cat. No.: B169652
CAS No.: 173157-33-0
M. Wt: 263.03 g/mol
InChI Key: CGFVEUUNDFAFHE-UHFFFAOYSA-N
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Description

Methyl 6-iodonicotinate is an organic compound with the molecular formula C7H6INO2 and a molecular weight of 263.03 g/mol It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by an iodine atom, and the carboxyl group is esterified with methanol

Scientific Research Applications

Methyl 6-iodonicotinate has diverse applications in scientific research:

Safety and Hazards

When handling Methyl 6-iodonicotinate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

Methyl 6-iodonicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of niacin and its derivatives are the G protein-coupled receptors known as niacin receptors . These receptors play a crucial role in mediating the biological effects of niacin, including its role in lipid metabolism .

Mode of Action

Niacin and its derivatives are believed to exert their effects by binding to niacin receptors, leading to the activation of various intracellular signaling pathways . This can result in a variety of changes, including alterations in gene expression and enzyme activity .

Biochemical Pathways

The biochemical pathways affected by niacin and its derivatives are primarily those involved in lipid metabolism . By activating niacin receptors, these compounds can influence the activity of various enzymes involved in the synthesis and breakdown of lipids . This can lead to changes in the levels of various lipids in the body, including cholesterol and triglycerides .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . This compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its impact on lipid metabolism. By influencing the activity of enzymes involved in lipid synthesis and breakdown, this compound can alter the levels of various lipids in the body . This could potentially have a range of effects, depending on the specific lipids affected and the extent of the changes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-iodonicotinate can be synthesized through various methods. One common approach involves the iodination of methyl nicotinate. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product separation can also enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-iodonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Methyl 6-iodonicotinate is unique due to the presence of both an iodine atom and a methyl ester group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to participate in various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 6-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFVEUUNDFAFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563976
Record name Methyl 6-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173157-33-0
Record name Methyl 6-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-iodo-pyridine-3-carboxylic acid (J. Am. Chem. Soc. 72, 1032, (1950)), 1.2 g of trimethyl o-formate and 0.2 g of p-toluenesulphonic acid in 75 ml of methanol is held at reflux for 2 hrs. The reaction mixture is concentrated and the residue is taken up in 50 ml of diethyl ether. The ether phase is washed twice with 50 ml of 2N aqueous sodium hydroxide solution each time and twice with 50 ml of saturated, aqueous sodium chloride solution each time, dried over magnesium sulphate and concentrated. The residue is recrystallized from 30 ml of hot methanol. 1.15 g (43%) of methyl 6-iodo-pyridine-3-carboxylate are isolated as a colourless solid. M.p. 134°-135°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
trimethyl o-formate
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

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